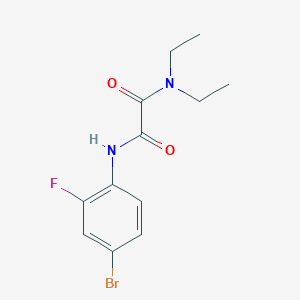
2,3,4-trifluoro-N-(3-fluorophenyl)benzamide
Descripción general
Descripción
2,3,4-trifluoro-N-(3-fluorophenyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB is a benzamide derivative with a trifluoromethyl group and a fluorophenyl group attached to its structure.
Mecanismo De Acción
The mechanism of action of 2,3,4-trifluoro-N-(3-fluorophenyl)benzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that play a role in inflammation. 2,3,4-trifluoro-N-(3-fluorophenyl)benzamide has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in regulating insulin signaling. Additionally, 2,3,4-trifluoro-N-(3-fluorophenyl)benzamide has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.
Biochemical and Physiological Effects
2,3,4-trifluoro-N-(3-fluorophenyl)benzamide has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2, resulting in a decrease in the production of prostaglandins. 2,3,4-trifluoro-N-(3-fluorophenyl)benzamide has also been shown to improve insulin sensitivity by inhibiting the activity of PTP1B, resulting in an increase in insulin signaling. Additionally, 2,3,4-trifluoro-N-(3-fluorophenyl)benzamide has been shown to inhibit the replication of various viruses, resulting in a decrease in viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4-trifluoro-N-(3-fluorophenyl)benzamide has several advantages for lab experiments, including its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, 2,3,4-trifluoro-N-(3-fluorophenyl)benzamide has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3,4-trifluoro-N-(3-fluorophenyl)benzamide, including its potential applications in drug discovery and development. 2,3,4-trifluoro-N-(3-fluorophenyl)benzamide has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties, making it a potential lead compound for the development of new drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,4-trifluoro-N-(3-fluorophenyl)benzamide and its potential applications in various fields.
Aplicaciones Científicas De Investigación
2,3,4-trifluoro-N-(3-fluorophenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Propiedades
IUPAC Name |
2,3,4-trifluoro-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO/c14-7-2-1-3-8(6-7)18-13(19)9-4-5-10(15)12(17)11(9)16/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTAZVHXOVTJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4666461.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4666462.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4666468.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4666476.png)
![N-(2-ethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4666478.png)
![1-(2,4-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4666489.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4666499.png)
![{[3-(3,4-dichlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4666509.png)
![2-{[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4666516.png)
![1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4666524.png)


![3-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4666548.png)
![1-(3-methoxyphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666553.png)